

Application Notes and Protocols for the Characterization of Mal-PEG5-Boc Conjugates

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Compound of Interest

Compound Name: **Mal-PEG5-Boc**

Cat. No.: **B8106417**

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Introduction

Maleimide-PEG5-Boc (**Mal-PEG5-Boc**) is a heterobifunctional linker widely utilized in bioconjugation and drug delivery. Its structure incorporates a maleimide group for thiol-reactive conjugation, a hydrophilic five-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce immunogenicity, and a Boc-protected amine for subsequent functionalization.^[1] Rigorous analytical characterization is crucial to ensure the identity, purity, and stability of **Mal-PEG5-Boc**, which directly impacts the quality and efficacy of the resulting conjugates. These application notes provide detailed protocols for the characterization of **Mal-PEG5-Boc** using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Chemical Structure and Properties

- IUPAC Name: tert-butyl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15-pentaoxaoctadecan-18-oate^[2]
- Molecular Formula: C₂₁H₃₅NO₉^[2]
- Molecular Weight: 445.51 g/mol ^[2]
- CAS Number: 2250216-91-0^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and confirmation of **Mal-PEG5-Boc**. Both ^1H and ^{13}C NMR are employed to verify the presence of key functional groups and the overall structure.

Experimental Protocol: ^1H and ^{13}C NMR

1.1.1. Sample Preparation:

- Weigh 5-10 mg of the **Mal-PEG5-Boc** sample.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6)).
- Vortex the solution until the sample is fully dissolved.
- Transfer the solution to a 5 mm NMR tube.

1.1.2. Instrument Parameters:

- Spectrometer: 400 MHz or higher field NMR spectrometer
- Nuclei: ^1H and ^{13}C
- Temperature: 25 °C
- ^1H NMR:
 - Pulse Program: Standard single pulse
 - Number of Scans: 16-64
 - Relaxation Delay: 1-2 seconds
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled

- Number of Scans: 1024-4096
- Relaxation Delay: 2-5 seconds

1.1.3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum.

Data Presentation: Expected Chemical Shifts

Table 1: Expected ^1H and ^{13}C NMR Chemical Shifts for **Mal-PEG5-Boc** in CDCl_3

Functional Group	Atom	Expected ^1H Chemical Shift (ppm)	Expected ^{13}C Chemical Shift (ppm)
Maleimide	$\text{CH}=\text{CH}$	~6.7 (s, 2H)	~134.0
PEG Chain	$\text{O}-\text{CH}_2-\text{CH}_2-\text{O}$	3.5-3.8 (m)	69.0-71.0
Boc Group	$\text{C}(\text{CH}_3)_3$	~1.4 (s, 9H)	~28.0
Boc Group	$(\text{CH}_3)_3\text{C}$	-	~80.0
Ester	$\text{C}=\text{O}$	-	~170.0
Maleimide	$\text{C}=\text{O}$	-	~170.0

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of **Mal-PEG5-Boc** and for monitoring conjugation reactions. Due to the lack of a strong UV chromophore in the PEG chain, derivatization or the use of universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be employed.^[3] Alternatively, the maleimide group itself provides some UV absorbance. A reverse-phase HPLC method is typically used.

Experimental Protocol: RP-HPLC

2.1.1. Sample Preparation:

- Prepare a stock solution of **Mal-PEG5-Boc** at 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
- Dilute the stock solution to a working concentration of 0.1-0.5 mg/mL with the initial mobile phase composition.
- Filter the sample through a 0.22 µm syringe filter before injection.

2.1.2. HPLC Conditions:

- Column: C18, 4.6 x 150 mm, 5 µm particle size
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- Gradient:
 - 0-5 min: 20% B
 - 5-25 min: 20% to 80% B
 - 25-30 min: 80% B
 - 30.1-35 min: 20% B (re-equilibration)
- Flow Rate: 1.0 mL/min

- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection: UV at 220 nm

Data Presentation: Purity Analysis

Table 2: Representative HPLC Purity Data for **Mal-PEG5-Boc**

Lot Number	Retention Time (min)	Peak Area (%)	Purity (%)
A	15.2	99.8	99.8
B	15.3	99.5	99.5
C	15.2	99.7	99.7

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight of **Mal-PEG5-Boc**, providing definitive identification. Electrospray ionization (ESI) is a suitable ionization technique for this molecule.

Experimental Protocol: LC-MS

3.1.1. Sample Preparation:

- Prepare the sample as described for the HPLC analysis (Section 2.1.1), using LC-MS grade solvents.

3.1.2. LC-MS Conditions:

- LC System: Use the same HPLC conditions as in Section 2.1.2, but with a lower flow rate (e.g., 0.2-0.5 mL/min) if interfacing with certain mass spectrometers, or use a post-column split.

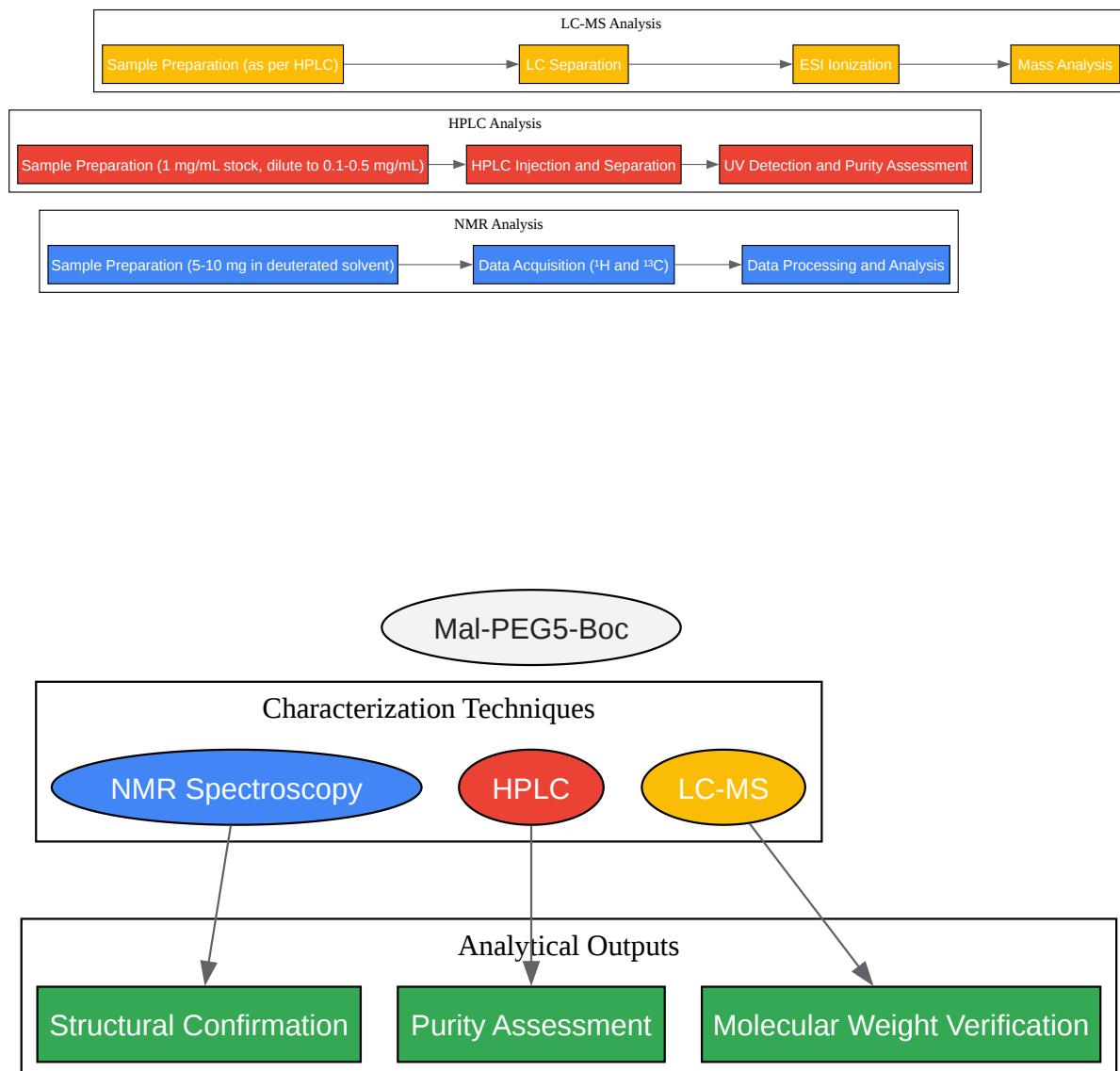
- Mass Spectrometer: ESI-Time of Flight (TOF) or ESI-Quadrupole
- Ionization Mode: Positive
- Capillary Voltage: 3-4 kV
- Drying Gas Flow: 8-12 L/min
- Drying Gas Temperature: 300-350 °C
- Scan Range: m/z 100-1000

Data Presentation: Molecular Weight Verification

Table 3: Mass Spectrometry Data for **Mal-PEG5-Boc**

Ion Adduct	Calculated m/z	Observed m/z
[M+H] ⁺	446.23	446.25
[M+Na] ⁺	468.21	468.23
[M+K] ⁺	484.19	484.21

Visualization of Experimental Workflows



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